(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled and reused is also considered to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound has been investigated for its antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: This compound has a similar chalcone structure but lacks the methoxy group.
(2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Similar structure with the fluorine atom on a different position of the phenyl ring.
(2E)-3-(2,4-Difluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Contains an additional fluorine atom on the phenyl ring.
Uniqueness
The presence of both the fluorine and methoxy groups in (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one makes it unique compared to other chalcones. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRXYSUXPWOEP-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.